molecular formula C13H18ClNO2 B2567566 2-Chloro-N-(2,2-dimethylpropyl)-N-(4-hydroxyphenyl)acetamide CAS No. 1397182-40-9

2-Chloro-N-(2,2-dimethylpropyl)-N-(4-hydroxyphenyl)acetamide

Cat. No.: B2567566
CAS No.: 1397182-40-9
M. Wt: 255.74
InChI Key: ODOICUZKVPITRX-UHFFFAOYSA-N
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Description

2-Chloro-N-(2,2-dimethylpropyl)-N-(4-hydroxyphenyl)acetamide is an organic compound with a complex structure that includes a chloro group, a dimethylpropyl group, and a hydroxyphenyl group attached to an acetamide backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloro-N-(2,2-dimethylpropyl)-N-(4-hydroxyphenyl)acetamide typically involves the following steps:

    Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 2-chloroacetamide, 4-hydroxyaniline, and 2,2-dimethylpropylamine.

    Reaction Conditions: The reaction is carried out under controlled conditions, often involving the use of solvents like dichloromethane or ethanol. The reaction temperature is maintained at a specific range to ensure optimal yield.

    Catalysts: Catalysts such as triethylamine or pyridine may be used to facilitate the reaction.

Industrial Production Methods

In an industrial setting, the production of this compound involves scaling up the laboratory synthesis process. This includes:

    Large-Scale Reactors: Utilizing large-scale reactors to handle the increased volume of reactants.

    Continuous Flow Systems: Implementing continuous flow systems to enhance efficiency and yield.

    Purification: Employing advanced purification techniques such as recrystallization or chromatography to obtain the pure compound.

Chemical Reactions Analysis

Types of Reactions

2-Chloro-N-(2,2-dimethylpropyl)-N-(4-hydroxyphenyl)acetamide undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or quinones.

    Reduction: Reduction reactions can convert the compound into amines or alcohols.

    Substitution: The chloro group can be substituted with other functional groups, such as alkyl or aryl groups.

Common Reagents and Conditions

    Oxidation Reagents: Common oxidation reagents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction Reagents: Sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used for reduction.

    Substitution Reagents: Substitution reactions often involve the use of nucleophiles like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example:

    Oxidation: Formation of quinones or oxides.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of alkylated or arylated derivatives.

Scientific Research Applications

2-Chloro-N-(2,2-dimethylpropyl)-N-(4-hydroxyphenyl)acetamide has a wide range of scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anti-inflammatory properties.

    Medicine: Explored for its potential therapeutic applications, such as in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-Chloro-N-(2,2-dimethylpropyl)-N-(4-hydroxyphenyl)acetamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects through:

    Molecular Targets: Binding to enzymes or receptors, thereby modulating their activity.

    Pathways: Influencing biochemical pathways, such as those involved in inflammation or microbial growth.

Comparison with Similar Compounds

Similar Compounds

    2-Chloro-N-(2,2-dimethylpropyl)-N-(4-methoxyphenyl)acetamide: Similar structure but with a methoxy group instead of a hydroxy group.

    2-Chloro-N-(2,2-dimethylpropyl)-N-(4-aminophenyl)acetamide: Contains an amino group instead of a hydroxy group.

Uniqueness

2-Chloro-N-(2,2-dimethylpropyl)-N-(4-hydroxyphenyl)acetamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various applications in scientific research and industry.

Properties

IUPAC Name

2-chloro-N-(2,2-dimethylpropyl)-N-(4-hydroxyphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18ClNO2/c1-13(2,3)9-15(12(17)8-14)10-4-6-11(16)7-5-10/h4-7,16H,8-9H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ODOICUZKVPITRX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)CN(C1=CC=C(C=C1)O)C(=O)CCl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18ClNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

255.74 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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